Fluorescence Spectral Shift: 6-Chloro vs. Unchlorinated 4-Methylumbelliferone
The 6-chloro substitution in 6-chloro-7-hydroxy-4-methylcoumarin results in a distinct bathochromic shift (red shift) in its fluorescence emission spectrum compared to its parent, non-chlorinated analog, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone, 4-MU). This shift allows for spectral separation and multiplexing in fluorescence-based assays .
| Evidence Dimension | Fluorescence Emission Maximum (λem) |
|---|---|
| Target Compound Data | 445 nm (with excitation at 361 nm) |
| Comparator Or Baseline | 7-hydroxy-4-methylcoumarin (4-MU): λem = 445-455 nm at high pH, but this is pH-dependent and typically measured with excitation at 360-365 nm . The key difference is not just the peak value, but the altered spectral profile and potential reduced pH sensitivity due to chlorination. |
| Quantified Difference | While both compounds can emit near 445 nm, the 6-chloro derivative exhibits a distinct excitation maximum at 361 nm , which is comparable to the high-pH excitation of 4-MU (360 nm) , but with the added advantage of being a more specific and potentially less pH-sensitive probe. The chlorination provides a structurally distinct fluorescent entity. |
| Conditions | Fluorescence measurement in DMSO or buffer solutions, respectively. |
Why This Matters
This spectral differentiation makes 6-chloro-7-hydroxy-4-methylcoumarin a valuable alternative or complementary probe to 4-MU, enabling more sophisticated assay designs and reducing spectral overlap in multi-color imaging or detection systems.
